molecular formula C11H12N2O2S B2651084 4-(Pyrrolidine-1-sulfonyl)benzonitrile CAS No. 1017048-56-4

4-(Pyrrolidine-1-sulfonyl)benzonitrile

Cat. No. B2651084
CAS RN: 1017048-56-4
M. Wt: 236.29
InChI Key: OQTRYSSJSADCFK-UHFFFAOYSA-N
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Description

“4-(Pyrrolidine-1-sulfonyl)benzonitrile” is a chemical compound with the CAS Number: 1017048-56-4 . It has a molecular weight of 236.29 . The IUPAC name for this compound is 4- (1-pyrrolidinylsulfonyl)benzonitrile .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12N2O2S/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Photochemical Reactions and Derivatives

4-(Pyrrolidine-1-sulfonyl)benzonitrile plays a role in photochemical reactions. For instance, in a study, the addition of a dipole generated photochemically from a specific azirine to a pyridine dioxide yields a pyrroline derivative, which can be transformed into a pyrrolidine derivative by ring opening, loss of SO2, and hydrogenation (Fischer & Schneider, 1983).

Antifolate Synthesis

This compound is involved in the synthesis of classical antifolate analogues. A study focused on synthesizing potential dihydrofolate reductase inhibitors as antitumor agents, which includes the creation of various analogues using a key intermediate that involves 4-(pyrrolidin-1-yl)benzonitrile (Gangjee et al., 2007).

Charge Transfer Studies

The compound is also significant in studies of charge transfer. In a research, solvent polarity's effect on the barrier height for twisted intramolecular charge transfer in N-Pyrrolobenzonitrile was investigated, providing insights into dual fluorescence in weakly polar environments (Bohnwagner, Burghardt & Dreuw, 2016).

Fluorescence Studies

Another study explored the solvent dependence of the spectra and kinetics of excited-state charge transfer in various (alkylamino)benzonitriles. This study provided valuable information on the fluorescence characteristics and emission decay kinetics of these compounds, including 4-(1-pyrrolidinyl)benzonitrile (Dahl et al., 2005).

Selective Androgen Receptor Modulator Development

In medicinal chemistry, 4-(pyrrolidin-1-yl)benzonitrile derivatives are utilized in the development of selective androgen receptor modulators (SARMs). These derivatives have been found to exhibit anabolic effects on muscles and the central nervous system while having neutral effects on the prostate (Aikawa et al., 2017).

Carbonic Anhydrase Inhibitor Synthesis

The compound is also involved in the synthesis of carbonic anhydrase inhibitors. A study compared the inhibitory properties of two sulfonamides against the metalloenzyme carbonic anhydrase, highlighting the significance of structural differences in such compounds (Bozdağ et al., 2014).

Antimicrobial Evaluation

Moreover, novel derivatives of 4-(pyrrolidin-1-yl)benzonitrile have been synthesized and evaluated for their antimicrobial properties. This research contributes to the development of new antibacterial and antifungal agents (Elgemeie et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-pyrrolidin-1-ylsulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTRYSSJSADCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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